Thermochemical Stability of 3-Nitrophthalic Anhydride vs. 4-Nitrophthalic Anhydride Isomer
A direct comparative study of 3- and 4-nitrophthalic anhydride reveals a quantifiable difference in their enthalpies of formation. 3-Nitrophthalic anhydride exhibits a calculated enthalpy of formation difference of -9.7 kJ·mol⁻¹ from theory, whereas the 4-nitro isomer shows a smaller difference of -2.6 kJ·mol⁻¹ under identical conditions [1]. This indicates that the 3-nitro isomer is thermodynamically distinct and less stable relative to the 4-nitro isomer in the gas phase.
| Evidence Dimension | Standard enthalpy of formation (gaseous phase) difference between experimental and theoretical values |
|---|---|
| Target Compound Data | −9.7 kJ·mol⁻¹ |
| Comparator Or Baseline | 4-Nitrophthalic anhydride: −2.6 kJ·mol⁻¹ |
| Quantified Difference | A difference of 7.1 kJ·mol⁻¹ in deviation from theoretical calculations, reflecting distinct thermochemical behavior. |
| Conditions | T = 298.15 K, gaseous phase, ab initio calculations at the G3 level and experimental calorimetry. |
Why This Matters
This difference in thermochemical stability has direct implications for process development, such as predicting exothermic behavior in reactions and optimizing purification by crystallization.
- [1] García-Castro, M. A., Amador, P., Hernández-Pérez, J. M., et al. Experimental and Computational Thermochemistry of 3- and 4-Nitrophthalic Anhydride. The Journal of Physical Chemistry A. 2014, 118(21), 3820-3826. View Source
